molecular formula C17H17N3O B2748933 1-(1H-indol-3-yl)-3-phenethylurea CAS No. 941968-49-6

1-(1H-indol-3-yl)-3-phenethylurea

Cat. No. B2748933
CAS RN: 941968-49-6
M. Wt: 279.343
InChI Key: QRRBQHFEBYTZCT-UHFFFAOYSA-N
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Description

Indole derivatives are compounds containing an indole moiety. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings . Indoles are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives can vary greatly depending on the specific compound. For example, one method involves the addition of indole to a variety of aldehydes under neat conditions .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as molecular dynamics and density functional calculations .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can react with hard and soft electrophiles due to their electron-rich character .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the molecular weight of a compound can be determined .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea, have shown promise in the treatment of various cancers. They exhibit cytotoxic activities against cancer cell lines, such as MCF-7 breast cancer cells, by interfering with cell proliferation and inducing apoptosis . The compound’s ability to target specific pathways involved in cancer progression makes it a valuable candidate for further drug development and therapy optimization.

Antimicrobial Activity

Research has indicated that indole derivatives possess significant antimicrobial properties. These compounds can be effective against a range of microbes, including bacteria and fungi, making them potential agents for combating infections and diseases caused by these organisms . Their mode of action often involves disrupting microbial cell membranes or interfering with essential biological processes within the pathogens.

Neuroprotective Effects

Indoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective properties may stem from the compound’s ability to modulate neurotransmitter systems, reduce oxidative stress, and inhibit inflammatory pathways in the brain .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and offering therapeutic potential for inflammatory diseases, including arthritis and inflammatory bowel disease .

Antidiabetic Activity

Indole derivatives have been explored for their antidiabetic activity. They may exert their effects by enhancing insulin sensitivity, promoting glucose uptake in peripheral tissues, and modulating metabolic pathways related to diabetes . This application is particularly relevant given the global rise in diabetes prevalence.

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological activity. For example, some indole derivatives have been found to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on the specific compound. For example, some indole derivatives may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on indole derivatives could include the development of new therapeutic agents, given their diverse biological activities .

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBQHFEBYTZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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